molecular formula C13H17NO3 B1401505 (E)-tert-Butyl 4-methoxybenzylidenecarbamate CAS No. 479423-40-0

(E)-tert-Butyl 4-methoxybenzylidenecarbamate

Cat. No.: B1401505
CAS No.: 479423-40-0
M. Wt: 235.28 g/mol
InChI Key: OLARTLQIVCKFTH-NTEUORMPSA-N
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Description

(E)-tert-Butyl 4-methoxybenzylidenecarbamate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzylidenecarbamate, featuring a tert-butyl group and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 4-methoxybenzylidenecarbamate typically involves the condensation of 4-methoxybenzaldehyde with tert-butyl carbamate in the presence of a base. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, followed by the addition of 4-methoxybenzaldehyde. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 4-methoxybenzylidenecarbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: tert-Butyl 4-methoxybenzylcarbamate.

    Substitution: Various substituted benzylidenecarbamates depending on the nucleophile used.

Scientific Research Applications

(E)-tert-Butyl 4-methoxybenzylidenecarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential as a prodrug or a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 4-methoxybenzylidenecarbamate involves its interaction with specific molecular targets. In biological systems, it may act as a prodrug, releasing the active compound upon enzymatic cleavage. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzylidene moiety can interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-methoxybenzylcarbamate: Lacks the double bond in the benzylidene moiety.

    tert-Butyl 4-hydroxybenzylidenecarbamate: Contains a hydroxy group instead of a methoxy group.

    tert-Butyl 4-methylbenzylidenecarbamate: Contains a methyl group instead of a methoxy group.

Uniqueness

(E)-tert-Butyl 4-methoxybenzylidenecarbamate is unique due to the presence of both the tert-butyl and methoxy groups, which can influence its reactivity and interactions with biological targets. The (E)-configuration of the benzylidene moiety also contributes to its distinct chemical and physical properties.

Properties

CAS No.

479423-40-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-9H,1-4H3/b14-9+

InChI Key

OLARTLQIVCKFTH-NTEUORMPSA-N

SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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